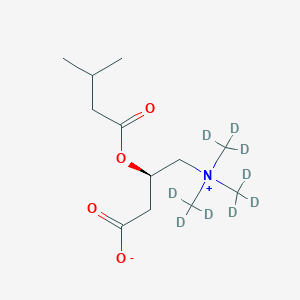
3-Ethylphenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylphenyl methylcarbamate is an organic compound with the molecular formula C10H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylphenyl methylcarbamate typically involves the reaction of 3-ethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as: [ \text{3-Ethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. This method is more environmentally friendly and offers high yields .
化学反応の分析
Types of Reactions: 3-Ethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carbamate into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the carbamate back to its amine and alcohol components.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
科学的研究の応用
3-Ethylphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of pesticides and herbicides, as well as in the chemical and paint industries
作用機序
The mechanism of action of 3-ethylphenyl methylcarbamate involves its interaction with specific molecular targets and pathways. Carbamates are known to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the nervous system. The inhibition occurs through the formation of a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system .
類似化合物との比較
Carbaryl: Another carbamate insecticide with similar inhibitory effects on acetylcholinesterase.
Carbofuran: A highly toxic carbamate pesticide used in agriculture.
Aminocarb: A carbamate insecticide with applications in pest control.
Uniqueness: 3-Ethylphenyl methylcarbamate is unique due to its specific structural features and the presence of an ethyl group on the phenyl ring. This structural variation can influence its reactivity, stability, and interaction with biological targets compared to other carbamates .
特性
CAS番号 |
4043-23-6 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
(3-ethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChIキー |
OVFHLBQEDQHIGJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


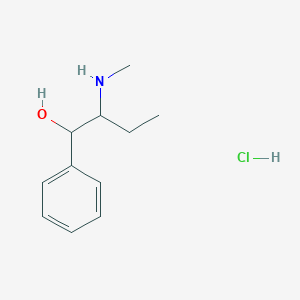

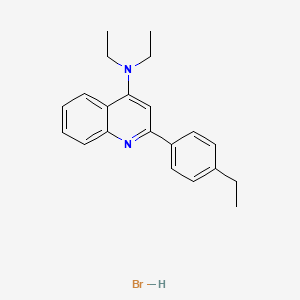
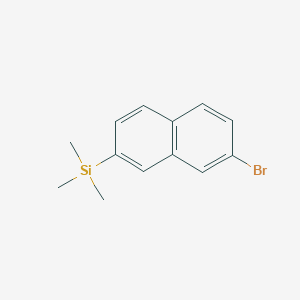

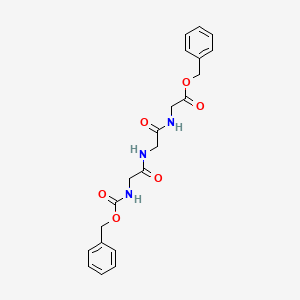
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)


![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)

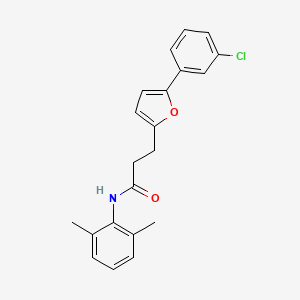
![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
